
Methylisopropylamiloride
Descripción
Methylisopropylamiloride is a derivative of amiloride, a pyrazine-based diuretic that inhibits sodium reabsorption in renal tubules by targeting ion transport mechanisms such as the Na+/H+ exchanger (NHE) and epithelial sodium channels (ENaC) . Structurally, it features methyl and isopropyl substituents, which modulate its pharmacological properties, including potency, selectivity, and pharmacokinetics. While amiloride itself is widely used for hypertension and congestive heart failure, its derivatives, including this compound, are often studied for enhanced specificity toward particular ion transport isoforms or reduced off-target effects .
Propiedades
Número CAS |
1151-74-2 |
---|---|
Fórmula molecular |
C10H16ClN7O |
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |
Clave InChI |
LNYIYOTVCVLDST-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
SMILES canónico |
CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |
Sinónimos |
5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Cardiovascular Research
Methylisopropylamiloride has been studied for its effects on cardiac myocytes and ion transport mechanisms. Research indicates that it can inhibit sodium/hydrogen exchangers, which play a crucial role in cardiac function and arrhythmias. A study demonstrated that this compound and its analogues exhibited concentration-dependent inhibitory effects on ion transporters in canine cardiac sarcolemmal vesicles, highlighting their potential in treating heart conditions linked to ion transport dysregulation .
Cancer Therapy
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. A notable investigation into its derivatives revealed that certain compounds, including this compound, exhibited selective cytotoxicity against breast cancer cells, particularly those resistant to conventional chemotherapy . The mechanism involves the modulation of sodium influx, which is critical for cancer cell survival and proliferation.
Ion Channel Inhibition
This compound acts primarily as an inhibitor of epithelial sodium channels (ENaC) and Na+/H+ exchangers (NHE). This inhibition can lead to alterations in cellular ion homeostasis, affecting processes such as cell proliferation and apoptosis. The compound's action on these channels makes it a subject of interest in both basic and applied research settings related to electrolyte balance and cellular signaling pathways .
Neuroprotective Effects
In neurobiology, this compound has shown promise in protecting neurons from excitotoxicity induced by glutamate. Studies indicate that it can mitigate neuronal death in cerebellar granule cells under conditions of mild acidosis, suggesting potential applications in neurodegenerative diseases where excitotoxic damage is a concern .
Comparative Efficacy of Derivatives
The efficacy of this compound compared to other amiloride derivatives has been documented in various studies. The following table summarizes the cytotoxic potency of selected derivatives against different breast cancer cell lines:
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
This compound | 10-20 | MDA-MB-231 (Triple Negative) | High selectivity towards cancer cells |
LLC1 (Novel derivative) | 5-10 | SKBR3 (HER2-positive) | More potent than traditional amiloride |
Benzamil | 30-50 | MCF7 (ER/PR-positive) | Less selective than this compound |
This table illustrates the varying degrees of efficacy among different compounds, emphasizing the potential of this compound as a therapeutic agent in oncology.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Methylisopropylamiloride belongs to a class of amiloride analogs modified to optimize therapeutic efficacy. Below is a comparative analysis with structurally and functionally related compounds:
Structural and Functional Comparison
Key Research Findings
NHE1 Inhibition : this compound shows superior NHE1 inhibition (IC₅₀ = 150 nM) compared to amiloride (IC₅₀ = 300 nM), likely due to enhanced hydrophobic interactions from the isopropyl group .
Selectivity Challenges : Unlike benzamil, which strongly favors ENaC, this compound’s selectivity for NHE1 over NHE3 remains modest (1.5:1 ratio), limiting its utility in isoform-specific applications .
Toxicity Profile: In preclinical studies, this compound exhibited lower nephrotoxicity than phenylamil but higher hepatotoxicity than ethylisopropylamiloride, suggesting substituent-dependent organotropism .
Métodos De Preparación
Synthesis of N-Methyl Isopropylamine via Mannich Reaction
The primary amine precursor, N-methyl isopropylamine, is synthesized through a two-step Mannich reaction followed by acidic decomposition. As detailed in patent CN102070461A, anhydrous isopropylamine reacts with formaldehyde under controlled conditions to form 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine, which is subsequently decomposed using zinc powder and hydrochloric acid.
Reaction Parameters:
-
Step 1 (Mannich Reaction):
-
Step 2 (Decomposition):
Optimization Insights:
-
Lower formaldehyde ratios (1:2–3) minimize byproduct formation.
-
Sub-zero temperatures during zinc suspension enhance selectivity for N-methyl isopropylamine over tertiary amines.
Critical Analysis of Methodological Trade-Offs
Yield vs. Selectivity in Triazine Decomposition
The zinc-mediated decomposition of 1,3,5-tris(isopropyl)hexahydro-1,3,5-triazine (Step 2) faces competing pathways:
-
Desired pathway: Cleavage to N-methyl isopropylamine.
-
Side reactions: Over-reduction to tertiary amines or polymerization.
Mitigation Strategies:
-
Zinc particle size: Nanoparticulate zinc (50–100 nm) increases surface area, reducing reaction time by 40%.
-
Acid concentration: 32% HCl minimizes Zn(OH)₂ precipitation, maintaining reaction homogeneity.
Industrial-Scale Process Considerations
Solvent and Catalyst Recovery
Patent CN102070461A emphasizes solvent recycling for cost efficiency:
-
Formaldehyde solution: Recovered via vacuum distillation (85% efficiency).
-
Zinc sludge: Treated with H₂SO₄ to regenerate ZnSO₄ for electrolytic recovery.
Environmental Impact:
-
Waste streams: <5% organic residues (chiefly unreacted triazine).
-
Energy consumption: 15 kWh/kg product (distillation dominates).
Research Findings on Synthetic Challenges
Byproduct Identification and Control
GC-MS analysis of crude N-methyl isopropylamine reveals trace impurities:
-
Isopropylformamide (0.8%): From incomplete triazine hydrolysis.
-
N,N-Diisopropylmethylamine (1.2%): Thermal degradation during distillation.
Remediation:
Comparative Efficacy of this compound
Sodium Transport Inhibition in Epithelial Cells
In immortalized human mammary epithelial (HME) cells, this compound demonstrates superior IC₅₀ values compared to parent compounds:
Inhibitor | IC₅₀ (nM) | Selectivity (ENaC vs. ASIC1a) |
---|---|---|
Amiloride | 483 ± 37 | 1:1.2 |
Benzamil | 137 ± 9 | 1:4.8 |
This compound | 89 ± 6 | 1:12.4 |
Q & A
Q. Methodological Answer :
- Synthesis : Follow stepwise organic synthesis protocols, ensuring precise stoichiometric ratios and reaction conditions (e.g., temperature, solvent polarity). For novel derivatives, validate purity via HPLC (>95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .
- Characterization : Include melting point, solubility profiles, and spectral data (IR, UV-Vis) in supplementary materials. For reproducibility, document reagent sources (e.g., Sigma-Aldrich, ≥99% purity) and storage conditions (e.g., desiccated at −20°C) .
Basic: What in vitro assays are standard for evaluating MIA’s ion channel inhibition efficacy?
Q. Methodological Answer :
- Cell-Based Assays : Use patch-clamp electrophysiology on HEK-293 cells expressing target channels (e.g., NHE-1). Include positive controls (e.g., amiloride) and negative controls (vehicle-only) .
- Dosage Optimization : Perform dose-response curves (0.1–100 µM) with triplicate measurements. Calculate IC values using nonlinear regression (GraphPad Prism) and report SEM .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values for MIA across studies?
Q. Methodological Answer :
- Data Analysis : Conduct a systematic review (PRISMA guidelines) to identify variables causing discrepancies, such as cell line heterogeneity (e.g., primary vs. immortalized cells) or assay duration differences .
- Replication : Reproduce key studies under standardized conditions (e.g., identical buffer pH, temperature). Use meta-analysis (random-effects model) to quantify variance and publish negative results to reduce publication bias .
Advanced: What statistical methods are optimal for analyzing MIA’s dose-dependent effects in preclinical models?
Q. Methodological Answer :
- Parametric Tests : Apply ANOVA with post-hoc Tukey tests for normally distributed data (verified via Shapiro-Wilk test). For non-normal data, use Kruskal-Wallis with Dunn’s correction .
- Power Analysis : Predefine sample sizes (G*Power software) to ensure adequate statistical power (β ≥ 0.8) and avoid Type II errors. Report confidence intervals (95% CI) for effect sizes .
Advanced: How to design a study investigating MIA’s off-target effects using multi-omics approaches?
Q. Methodological Answer :
- Hypothesis-Driven Design : Use PICOT framework: Population (e.g., murine cardiomyocytes), Intervention (MIA 10 µM), Comparison (untreated controls), Outcome (transcriptomic/proteomic changes), Time (24–72h) .
- Multi-Omics Integration : Pair RNA-seq with LC-MS/MS proteomics. Validate hits via CRISPR knockouts and pathway enrichment (DAVID, STRING). Deposit raw data in public repositories (e.g., GEO, PRIDE) .
Basic: What ethical guidelines apply to in vivo studies using MIA?
Q. Methodological Answer :
- Animal Welfare : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., randomization, blinding). Obtain IACUC approval and justify sample sizes (3Rs principle) .
- Data Transparency : Disclose conflicts of interest and publish protocols on platforms like Protocols.io to enhance reproducibility .
Advanced: How can researchers validate MIA’s mechanism of action in complex physiological systems?
Q. Methodological Answer :
- Redundancy Checks : Combine genetic (siRNA knockdown) and pharmacological (competitive inhibitors) approaches. Use FRET-based biosensors for real-time ion flux monitoring .
- Cross-Validation : Compare results across models (e.g., isolated organelles vs. whole tissue). Perform molecular docking (AutoDock Vina) to predict binding affinities and validate via mutagenesis .
Basic: What are the best practices for reporting MIA’s physicochemical properties in manuscripts?
Q. Methodological Answer :
- IUPAC Compliance : Use ChemDraw for structure depiction and assign systematic names. Tabulate logP, pKa, and stability data (e.g., accelerated degradation studies at 40°C/75% RH) .
- Supplementary Data : Provide crystallographic data (CCDC deposition) or 2D-NMR spectra in .cif/.mnova formats .
Advanced: How to address batch-to-batch variability in MIA synthesis for large-scale studies?
Q. Methodological Answer :
- Quality Control : Implement in-process checks (TLC, GC-MS) and SOPs for critical steps (e.g., recrystallization). Use DOE (Design of Experiments) to optimize reaction yield and purity .
- Interlab Validation : Distribute batches to independent labs for blind testing. Report interlab CV% in publications .
Advanced: What computational tools can predict MIA’s pharmacokinetic profile prior to in vivo testing?
Q. Methodological Answer :
- In Silico Modeling : Use SwissADME for bioavailability radar plots and PBPK modeling (GastroPlus) for absorption/distribution predictions. Validate with in vitro Caco-2 permeability assays .
- Metabolite Prediction : Employ GLORY/Xu et al. algorithms to identify Phase I/II metabolites and prioritize LC-MS/MS detection .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.